Physical and chemical properties of 4-Chloro-3-methylquinoline-8-carbonitrile
Physical and chemical properties of 4-Chloro-3-methylquinoline-8-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Chloro-3-methylquinoline-8-carbonitrile (CAS No. 1334405-50-3). As a functionalized quinoline derivative, this compound holds significant potential as a building block in medicinal chemistry and drug discovery. This document outlines its structural features, proposed synthetic pathways, predicted physicochemical properties, and expected chemical reactivity. Furthermore, it explores the potential applications of this molecule in the development of novel therapeutic agents, drawing parallels with the activities of related quinoline structures. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. Given the limited availability of direct experimental data, this guide integrates established chemical principles and data from analogous compounds to provide a robust and practical resource for researchers.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a chloro group at the 4-position and a carbonitrile at the 8-position, as seen in 4-Chloro-3-methylquinoline-8-carbonitrile, presents a unique combination of reactive handles for further chemical modification.[3] The chloro group can act as a leaving group in nucleophilic substitution reactions, while the nitrile moiety can be transformed into other functional groups such as amines or carboxylic acids.[4] This guide aims to provide a detailed understanding of this specific quinoline derivative for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1334405-50-3 | [5] |
| Molecular Formula | C₁₁H₇ClN₂ | [5] |
| Molecular Weight | 202.64 g/mol | |
| Appearance | Predicted to be a solid | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| InChI | InChI=1S/C11H7ClN2/c1-6-7(9(14)12-5-6)10-4-2-3-8(11(10)13)5-15/h2-5H,1H3 (Isomeric structure) | |
| SMILES | CC1=C(C=N C=C2C1=CC=C(C#N)C=2)Cl (Isomeric structure) |
Proposed Synthesis
A validated synthetic protocol for 4-Chloro-3-methylquinoline-8-carbonitrile has not been published. However, a plausible multi-step synthesis can be proposed based on established methodologies for the formation of substituted quinolines and the introduction of a nitrile group. A potential synthetic route could commence from a suitably substituted aniline, followed by the construction of the quinoline core, and subsequent functional group interconversions.
One such hypothetical pathway involves the following key transformations:
-
Quinoline Ring Formation: A substituted aniline can be reacted with a β-ketoester in a reaction analogous to the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate.
-
Chlorination: The 4-hydroxy group can be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Introduction of the 8-Amino Group: An amino group can be introduced at the 8-position through nitration followed by reduction.
-
Sandmeyer Reaction: The 8-amino group can then be converted to the 8-carbonitrile via a Sandmeyer reaction.[6][7] This reaction involves the diazotization of the amino group with nitrous acid, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[6][7]
Caption: A proposed synthetic pathway for 4-Chloro-3-methylquinoline-8-carbonitrile.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 4-Chloro-3-methylquinoline-8-carbonitrile is dictated by its key functional groups: the 4-chloro substituent, the quinoline ring system, and the 8-carbonitrile group.
Nucleophilic Aromatic Substitution at the 4-Position
The chloro group at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNA_r_).[4] This is due to the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction. This provides a versatile handle for the introduction of a wide range of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines can be used to synthesize a library of 4-aminoquinoline derivatives.
-
Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.
-
Thiols: Thioether linkages can be formed through reaction with thiolates.
Caption: Key reactive sites and potential transformations of the title compound.
Transformations of the 8-Carbonitrile Group
The nitrile functionality is a versatile precursor to other important chemical moieties:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-Chloro-3-methylquinoline-8-carboxylic acid.
-
Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would afford the primary amine, 8-(aminomethyl)-4-chloro-3-methylquinoline.[8]
Potential Applications in Drug Development
While no specific biological activities have been reported for 4-Chloro-3-methylquinoline-8-carbonitrile, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[1][9] Derivatives of quinoline have been investigated and developed as:
-
Anticancer Agents: Many quinoline-based compounds have shown potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[9]
-
Antimalarial Drugs: The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine and mefloquine.[9]
-
Antibacterial and Antifungal Agents: Functionalized quinolines have demonstrated significant activity against a variety of microbial pathogens.[2]
-
Anti-inflammatory and Analgesic Agents: The quinoline scaffold has been explored for the development of compounds with anti-inflammatory and pain-relieving properties.[1]
The presence of reactive sites on 4-Chloro-3-methylquinoline-8-carbonitrile makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs targeting these and other diseases.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Chloro-3-methylquinoline-8-carbonitrile. However, based on the known hazards of related compounds, such as 4-chloro-3-methylquinoline, appropriate precautions should be taken.[10]
Potential Hazards (Inferred):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Chloro-3-methylquinoline-8-carbonitrile is a promising, yet underexplored, chemical entity. Its combination of a reactive chloro group and a versatile nitrile function on the privileged quinoline scaffold makes it a valuable tool for medicinal chemists. While a lack of direct experimental data necessitates a degree of inference, this guide provides a solid foundation for researchers to begin working with this compound. The proposed synthetic strategies and an understanding of its potential reactivity will enable the generation of novel derivatives for biological evaluation, potentially leading to the discovery of new therapeutic agents. As with any novel chemical, all handling and reactions should be performed with appropriate safety precautions.
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